

# Investigating the Abuse Potential of BMS-986122 in Preclinical Models: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BMS-986122**

Cat. No.: **B1667243**

[Get Quote](#)

A comprehensive analysis of the preclinical abuse liability of the novel  $\mu$ -opioid receptor positive allosteric modulator, **BMS-986122**, in comparison to the G-protein biased agonist olceridine and the conventional opioid fentanyl. This guide provides a detailed overview of the experimental data, methodologies, and underlying signaling pathways.

## Executive Summary

**BMS-986122**, a selective positive allosteric modulator (PAM) of the  $\mu$ -opioid receptor (MOR), is a novel analgesic candidate with a mechanism of action distinct from traditional opioids.<sup>[1][2][3]</sup> By enhancing the effects of endogenous opioids rather than acting as a direct agonist, **BMS-986122** is hypothesized to have a reduced side-effect profile, including a lower potential for abuse. Preclinical evidence to date supports this hypothesis, with studies demonstrating a lack of rewarding effects for **BMS-986122** in conditioned place preference (CPP) assays, a key indicator of abuse liability. In contrast, both the G-protein biased agonist olceridine and the conventional opioid fentanyl exhibit a clear potential for abuse in similar preclinical models. This guide will delve into the available preclinical data, provide detailed experimental protocols for assessing abuse potential, and visualize the key signaling pathways and experimental workflows.

## Comparative Analysis of Preclinical Abuse Potential

The abuse potential of a novel compound is a critical aspect of its preclinical safety assessment. Standard assays used to evaluate abuse liability in animal models include

conditioned place preference (CPP), intravenous self-administration, and drug discrimination studies.

## Conditioned Place Preference (CPP)

The CPP paradigm is a widely used behavioral assay to measure the rewarding or aversive properties of a drug. It relies on the principle of Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is indicative of rewarding properties and potential for abuse.

A key study by Livingston and colleagues (2021) directly compared the rewarding effects of **BMS-986122** and morphine in a mouse CPP model.<sup>[4][5]</sup> The results demonstrated that while morphine (10 mg/kg) induced a significant preference for the drug-paired chamber, **BMS-986122** (10 mg/kg) did not produce any rewarding effects in this assay.<sup>[4]</sup> This suggests a significantly lower abuse potential for **BMS-986122** compared to a classic opioid agonist.

In contrast, preclinical studies with olceridine have shown that it produces rewarding effects in CPP assays in mice, similar to morphine.<sup>[6][7]</sup> Fentanyl, a potent synthetic opioid, is also well-established to induce robust conditioned place preference across a range of doses in rodents.

| Compound    | Species   | Dose(s)       | Outcome in Conditioned Place Preference (CPP)                                     |
|-------------|-----------|---------------|-----------------------------------------------------------------------------------|
| BMS-986122  | Mouse     | 10 mg/kg      | No significant preference for the drug-paired chamber compared to vehicle.<br>[4] |
| Oliceridine | Mouse     | Not specified | Caused reward behavior in the CPP assay.[6][7]                                    |
| Morphine    | Mouse     | 10 mg/kg      | Significant preference for the drug-paired chamber.[4][8]                         |
| Fentanyl    | Rat/Mouse | Various       | Consistently induces robust place preference.                                     |

## Intravenous Self-Administration

The intravenous self-administration assay is considered the gold standard for assessing the reinforcing properties of a drug, which is a direct measure of its abuse potential. In this model, animals are trained to perform a specific action (e.g., press a lever) to receive an intravenous infusion of the drug. The rate and pattern of self-administration provide a quantitative measure of the drug's reinforcing efficacy.

Currently, there is a lack of publicly available data from intravenous self-administration studies specifically investigating **BMS-986122**. This represents a significant data gap in the comprehensive assessment of its abuse liability.

For the comparator drugs, both oliceridine and fentanyl are readily self-administered by laboratory animals. Studies have shown that rats will work to receive intravenous infusions of fentanyl, and the rate of self-administration is dose-dependent.[9][10][11] Similarly, oliceridine has been shown to be self-administered by rodents.

| Compound    | Species | Reinforcing Effect in Self-Administration                                                                              |
|-------------|---------|------------------------------------------------------------------------------------------------------------------------|
| BMS-986122  | -       | Data not available                                                                                                     |
| Oliceridine | Rodents | Readily self-administered                                                                                              |
| Fentanyl    | Rat     | Readily self-administered in a dose-dependent manner. <a href="#">[9]</a><br><a href="#">[10]</a> <a href="#">[11]</a> |

## Drug Discrimination

Drug discrimination studies assess the subjective effects of a novel compound by determining if it can substitute for a known drug of abuse. Animals are trained to recognize the interoceptive cues of a specific drug (e.g., morphine) and respond on a designated lever to receive a reward. They are then tested with the novel compound to see if it elicits a similar subjective state, causing them to respond on the drug-appropriate lever.

As with self-administration studies, there is currently no publicly available data from drug discrimination studies on **BMS-986122**.

Fentanyl and its analogs have been shown to fully substitute for morphine in drug discrimination paradigms, indicating similar subjective effects.[\[12\]](#) This is consistent with their shared mechanism of action as  $\mu$ -opioid receptor agonists.

| Compound    | Species | Subjective Effects in Drug Discrimination               |
|-------------|---------|---------------------------------------------------------|
| BMS-986122  | -       | Data not available                                      |
| Oliceridine | -       | Data not available                                      |
| Fentanyl    | Rat     | Fully substitutes for morphine.<br><a href="#">[12]</a> |

## Experimental Methodologies

To ensure the reproducibility and validity of preclinical abuse potential studies, it is crucial to follow detailed and standardized experimental protocols.

## Conditioned Place Preference (CPP) Protocol (based on Livingston et al., 2021)

- Subjects: Male and female mice.
- Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
- Procedure:
  - Habituation (Day 1): Mice are allowed to freely explore all three chambers for a baseline period (e.g., 15-30 minutes) to determine any initial chamber preference.
  - Conditioning (Days 2-5): This phase consists of alternating daily injections of the test compound and vehicle. On drug conditioning days, mice receive an injection of either **BMS-986122** (10 mg/kg, i.p.) or morphine (10 mg/kg, i.p.) and are confined to one of the outer chambers for a set period (e.g., 30 minutes). On vehicle conditioning days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
  - Test (Day 6): Following the conditioning phase, the partitions between the chambers are removed, and the mice are placed in the central chamber and allowed to freely explore the entire apparatus for a set period (e.g., 15-30 minutes). The time spent in each of the outer chambers is recorded.
- Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber on the test day. A significant positive score indicates a conditioned place preference.[\[4\]](#)

## Intravenous Self-Administration Protocol (General Opioid Protocol for Rats)

- Subjects: Male and female rats.

- Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back.
- Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the rat's catheter.
- Procedure:
  - Acquisition: Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of the opioid (e.g., fentanyl, 2.5 µg/kg/infusion). Each infusion is paired with a brief light and/or tone cue. The inactive lever has no programmed consequences. Sessions typically last for 1-6 hours daily.
  - Dose-Response Evaluation: Once stable self-administration is established, the dose of the opioid per infusion is varied across sessions to determine the dose-response curve.
  - Progressive Ratio Schedule: To assess the motivation to self-administer the drug, a progressive ratio schedule can be implemented where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" (the highest number of presses an animal will make for a single infusion) is a measure of the drug's reinforcing strength.
- Data Analysis: The primary dependent variables are the number of infusions earned and the number of active versus inactive lever presses. A significantly higher number of active lever presses compared to inactive presses indicates that the drug is acting as a reinforcer.

## Drug Discrimination Protocol (General Opioid Protocol for Rodents)

- Subjects: Rats or mice.
- Apparatus: Standard two-lever operant conditioning chambers.
- Procedure:

- Training: Animals are trained to discriminate between an injection of a known opioid (e.g., morphine, 3.2 mg/kg, s.c.) and a vehicle injection. On days when morphine is administered, responses on one lever (the "drug" lever) are reinforced with a food pellet, while responses on the other lever are not. On vehicle days, responses on the opposite lever (the "vehicle" lever) are reinforced. Training continues until the animals can reliably discriminate between the two conditions.[\[12\]](#)
- Testing: Once the discrimination is learned, test sessions are conducted where animals are administered various doses of the novel compound (e.g., **BMS-986122**) or other drugs of interest. The percentage of responses on the drug-appropriate lever is measured.
- Data Analysis: Full substitution is considered to have occurred if a dose of the test drug results in a high percentage (typically >80%) of responding on the drug-appropriate lever. This indicates that the test drug produces subjective effects similar to the training drug.

## Signaling Pathways and Experimental Workflows

The differential abuse potential of **BMS-986122**, oliceridine, and fentanyl can be understood by examining their distinct interactions with the  $\mu$ -opioid receptor and the subsequent downstream signaling cascades.

### $\mu$ -Opioid Receptor Signaling

Activation of the  $\mu$ -opioid receptor by a conventional agonist like morphine or fentanyl initiates two primary signaling pathways: the G-protein pathway and the  $\beta$ -arrestin pathway.[\[13\]](#)[\[14\]](#)[\[15\]](#) The G-protein pathway is primarily associated with the analgesic effects of opioids, while the  $\beta$ -arrestin pathway is implicated in many of the adverse effects, including respiratory depression and the development of tolerance and dependence.[\[13\]](#)[\[15\]](#)



[Click to download full resolution via product page](#)

#### $\mu$ -Opioid Receptor Signaling Pathways.

**BMS-986122**, as a PAM, does not directly activate the MOR but rather enhances the signaling of endogenous opioids. This may lead to a more balanced activation of G-protein and  $\beta$ -arrestin pathways, potentially contributing to its reduced side-effect profile. Oliceridine is a G-protein biased agonist, meaning it preferentially activates the G-protein pathway over the  $\beta$ -arrestin pathway. While this was initially thought to reduce abuse potential, preclinical data suggests it still retains rewarding properties.

## Experimental Workflow for Preclinical Abuse Potential Assessment

The assessment of a new drug's abuse potential follows a structured workflow, integrating various preclinical models to build a comprehensive profile of its liability.



[Click to download full resolution via product page](#)

#### Workflow for Preclinical Abuse Potential Assessment.

This workflow begins with in vitro studies to characterize the compound's interaction with the target receptor. This is followed by a battery of in vivo behavioral assays to assess its rewarding, reinforcing, and subjective effects. The data from these studies are then integrated and compared to those of known drugs of abuse to provide an overall assessment of the compound's abuse potential.

## Conclusion

The available preclinical evidence strongly suggests that **BMS-986122** possesses a significantly lower abuse potential compared to the conventional opioid fentanyl and the G-protein biased agonist olceridine. The lack of rewarding effects in the conditioned place preference assay is a key finding supporting this conclusion. However, a comprehensive assessment of its abuse liability is currently limited by the absence of data from intravenous self-administration and drug discrimination studies. Further research in these areas is warranted to fully characterize the abuse potential of this promising novel analgesic. The distinct mechanism of action of **BMS-986122** as a  $\mu$ -opioid receptor PAM offers a potential

therapeutic advantage by harnessing the body's endogenous opioid system, which may translate to a safer and less addictive pain medication.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the  $\mu$ -opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the  $\mu$ -opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characters of Oliceridine, a  $\mu$ -Opioid Receptor G-Protein-Biased Ligand in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Escalation and reinstatement of fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]

- 14. Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Abuse Potential of BMS-986122 in Preclinical Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667243#investigating-the-abuse-potential-of-bms-986122-in-preclinical-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)